BenchChemオンラインストアへようこそ!

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one

PERK inhibition IC50 unfolded protein response

This compound features a unique 3-chloropyridin-4-yloxy substituent and pyrrolidine-1-carbonyl-imidazolidin-2-one connectivity, distinguishing it from GSK chemotypes for PERK-eIF2α-ATF4-CHOP pathway interrogation. Its lower MW (310.74 Da) and TPSA compared to GSK2656157 make it ideal for comparative DMPK profiling. Specify ≥95% purity for research use. Request a quote for your desired scale today.

Molecular Formula C13H15ClN4O3
Molecular Weight 310.74
CAS No. 2034447-81-7
Cat. No. B2681497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one
CAS2034447-81-7
Molecular FormulaC13H15ClN4O3
Molecular Weight310.74
Structural Identifiers
SMILESC1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)N3CCNC3=O
InChIInChI=1S/C13H15ClN4O3/c14-10-7-15-3-1-11(10)21-9-2-5-17(8-9)13(20)18-6-4-16-12(18)19/h1,3,7,9H,2,4-6,8H2,(H,16,19)
InChIKeyLFKXVWVNFGWGGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one (CAS 2034447-81-7): Chemical Identity, PERK-Targeting Class, and Procurement Baseline


1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one (CAS 2034447-81-7) is a synthetic small-molecule belonging to the substituted pyrrolidinone/imidazolidinone class of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) inhibitors [1]. Its structure integrates a 3-chloropyridin-4-yloxy moiety, a pyrrolidine linker, and an imidazolidin-2-one carbonyl core — a scaffold specifically claimed in patents for PERK inhibition with therapeutic relevance to cancer, neurodegenerative diseases, and unfolded protein response (UPR)-driven pathologies [1][2]. The compound is currently supplied as a research-grade chemical (typical purity ≥95%) for non-human investigational use, and its differentiation from close structural analogs must be established through target engagement, selectivity, and physicochemical data rather than assumed class interchangeability [2].

Why Generic Substitution Fails for 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one: Structural Determinants of PERK Inhibition


Substituted pyrrolidinone/imidazolidinone PERK inhibitors are not interchangeable: minor modifications to the pyrrolidine C3 substituent, the carbonyl linker, or the pyridyl halogenation pattern profoundly alter PERK binding affinity, ATP-competitive kinetics, and selectivity versus related UPR kinases (e.g., GCN2, PKR) [1]. The 3-chloropyridin-4-yloxy group in the target compound introduces a specific hydrogen-bond acceptor geometry and steric profile that distinguish it from analogs bearing 2-chloropyridin-4-yl, 3-fluoropyridin-4-yloxy, or unsubstituted pyridyloxy groups — each yielding divergent IC₅₀ values in PERK enzymatic assays [1]. Furthermore, the pyrrolidine-1-carbonyl-imidazolidin-2-one connectivity in this compound produces a unique conformational restriction that affects metabolic stability and off-target kinase profiles relative to compounds with alternative linker lengths or amide orientations [1][2]. Without direct comparative data, assuming functional equivalence to any in-class analog risks selecting a compound with suboptimal target engagement, unverified selectivity, or unsuitable physicochemical properties for the intended assay system.

Quantitative Differentiation Evidence for 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one: Comparative Data Guide


PERK Enzymatic Inhibition Potency: Target Compound vs. GSK2656157 and GSK2606414

Direct PERK enzymatic IC₅₀ data for the target compound have not been publicly disclosed. The well-characterized PERK inhibitor GSK2656157 exhibits an IC₅₀ of 0.9 nM in cell-free assays with >500-fold selectivity over 300 kinases, while GSK2606414, a first-generation PERK inhibitor, shows an IC₅₀ of <1 nM in biochemical assays but limited selectivity and poor CNS penetration [1][2]. The target compound, by virtue of its 3-chloropyridin-4-yloxy substitution and imidazolidin-2-one core, belongs to a later-generation scaffold designed to address the selectivity and pharmacokinetic limitations of earlier inhibitors [3]. Without direct head-to-head data, users must independently verify the target compound's PERK IC₅₀ and selectivity profile before substituting it for literature-characterized tool compounds.

PERK inhibition IC50 unfolded protein response kinase assay

Structural Differentiation: 3-Chloropyridin-4-yloxy vs. 2-Chloropyridin-4-yl and 3-Fluoropyridin-4-yloxy PERK Inhibitor Analogs

The target compound features a 3-chloropyridin-4-yloxy substituent at the pyrrolidine C3 position. In the patent-defined chemical space, the 3-chloro substitution pattern is structurally distinct from the 2-chloropyridin-4-yl motif found in compounds such as lapisteronel (1-(2-chloropyridin-4-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one) and from 3-fluoropyridin-4-yloxy analogs [1][2]. SAR analysis within the imidazolidinone PERK inhibitor series indicates that pyridine halogen position alters both PERK binding pocket complementarity (via halogen bonding with backbone carbonyls) and off-target kinase engagement [1]. Specifically, shifting chlorine from the 2-position to the 3-position changes the dihedral angle of the pyridyloxy group relative to the pyrrolidine ring, which is predicted to modulate ATP-competitive binding kinetics and metabolic oxidative metabolism rates [1].

structure-activity relationship chloropyridine halogen bonding PERK inhibitor scaffold

Physicochemical Property Differentiation: cLogP, TPSA, and H-bond Donor/Acceptor Profile vs. GSK2656157

The target compound (MW 310.74, C₁₃H₁₅ClN₄O₃) has a lower molecular weight and reduced polar surface area (predicted TPSA ≈ 69 Ų from imidazolidin-2-one carbonyl and pyrrolidine ether oxygens, with only one H-bond donor) compared to GSK2656157 (MW 423.87, TPSA 85.9 Ų, 2 H-bond donors) [1][2]. The imidazolidin-2-one core contributes a balanced H-bond acceptor profile without donating excess polarity, while the 3-chloropyridine moiety maintains moderate lipophilicity (predicted cLogP ~1.5-2.0). These properties suggest the target compound may exhibit distinct solubility, permeability, and CNS penetration characteristics compared to both the larger pyrrolopyrimidine-based GSK2656157 and the purely imidazolidinone-based lapisteronel [1][3].

physicochemical properties cLogP TPSA drug-likeness CNS penetration

Selectivity Profile: Target vs. Off-Target Kinase Engagement Among PERK Inhibitor Chemotypes

GSK2656157 demonstrates >500-fold selectivity for PERK over a panel of 300 kinases (IC₅₀ > 100 nM for all off-targets tested), while GSK2606414 exhibits measurable off-target activity at several kinases including VEGFR and PDGFR families [1][2]. The target compound, containing a pyrrolidine-1-carbonyl-imidazolidin-2-one scaffold rather than the pyrrolopyrimidine core of GSK inhibitors or the simpler imidazolidinone core of lapisteronel, occupies a distinct ATP-binding site pharmacophore that may yield a divergent off-target kinase fingerprint [3]. Specific kinome-wide selectivity data for this compound are not publicly accessible; however, the structural divergence from characterized PERK inhibitor chemotypes warrants dedicated selectivity profiling before use in mechanistic studies where PERK-specific pathway attribution is critical.

kinase selectivity off-target profiling PERK GSK2656157

Optimal Application Scenarios for 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one in PERK-Targeted Research


PERK-Dependent Unfolded Protein Response (UPR) Pathway Dissection in Cancer Cell Lines

The compound is suitable as a chemical probe for interrogating PERK-eIF2α-ATF4-CHOP signaling in cancer cell lines under ER stress conditions (e.g., thapsigargin or tunicamycin treatment), provided that in-house PERK IC₅₀ validation confirms on-target potency comparable to or differentiated from GSK2656157 (IC₅₀ = 0.9 nM) [1]. Its structural divergence from the extensively characterized GSK chemotypes (pyrrolopyrimidine core) may reveal PERK-dependent phenotypes not observable with tool compounds that carry a distinct off-target kinase signature. Researchers should include GSK2656157 as a positive control and a structurally matched inactive analog as a negative control in every experiment [1][2].

Structure-Activity Relationship (SAR) Exploration Around Pyrrolidine-C3 Substituted Imidazolidinone PERK Inhibitors

This compound serves as a key SAR probe within the pyrrolidine-1-carbonyl-imidazolidin-2-one chemotype claimed in US 20180237441 [1]. Its 3-chloropyridin-4-yloxy substituent fills a specific steric and electronic parameter space that can be systematically compared against 3-fluoro, 3-bromo, 2-chloro, and 4-chloro pyridyloxy analogs to establish quantitative SAR for PERK potency, selectivity, and microsomal stability. Procurement of this compound alongside positional isomers enables comprehensive scaffold optimization for medicinal chemistry programs targeting PERK-driven pathologies [1].

Comparative Physicochemical and DMPK Profiling of PERK Inhibitor Chemotypes

With a molecular weight of 310.74 Da and a predicted TPSA of ~69 Ų — approximately 113 Da lighter and 17 Ų less polar than GSK2656157 — this compound is well-suited for comparative solubility, permeability (e.g., PAMPA or Caco-2), metabolic stability (liver microsome), and plasma protein binding studies against both the pyrrolopyrimidine (GSK2656157) and simple imidazolidinone (lapisteronel) PERK inhibitor chemotypes [1][2]. Such head-to-head DMPK comparisons can guide lead series selection when CNS exposure or enhanced solubility is a program priority.

Quote Request

Request a Quote for 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.